molecular formula C20H24N2O3 B5240507 Methyl 4-[[4-(3-methoxyphenyl)piperazin-1-yl]methyl]benzoate

Methyl 4-[[4-(3-methoxyphenyl)piperazin-1-yl]methyl]benzoate

Cat. No.: B5240507
M. Wt: 340.4 g/mol
InChI Key: GJTRATXALQVGFI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 4-[[4-(3-methoxyphenyl)piperazin-1-yl]methyl]benzoate is a compound that belongs to the class of piperazine derivatives. Piperazine is a common structural motif found in various pharmaceuticals and agrochemicals due to its ability to positively modulate the pharmacokinetic properties of a drug substance . This compound is of interest in scientific research due to its potential biological activities and applications in various fields.

Preparation Methods

Chemical Reactions Analysis

Methyl 4-[[4-(3-methoxyphenyl)piperazin-1-yl]methyl]benzoate can undergo various chemical reactions, including:

Scientific Research Applications

Methyl 4-[[4-(3-methoxyphenyl)piperazin-1-yl]methyl]benzoate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: It is investigated for its potential therapeutic effects, such as its role in developing new drugs for treating neurological disorders and other diseases.

    Industry: The compound is used in the development of new materials and as a component in various industrial processes.

Mechanism of Action

The mechanism of action of Methyl 4-[[4-(3-methoxyphenyl)piperazin-1-yl]methyl]benzoate involves its interaction with specific molecular targets and pathways. For instance, it may inhibit the reuptake and induce the release of monoamine neurotransmitters, similar to the mechanism of action of certain psychoactive substances . This interaction can modulate neurotransmitter levels in the brain, potentially leading to therapeutic effects.

Comparison with Similar Compounds

Methyl 4-[[4-(3-methoxyphenyl)piperazin-1-yl]methyl]benzoate can be compared with other piperazine derivatives, such as:

The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

methyl 4-[[4-(3-methoxyphenyl)piperazin-1-yl]methyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O3/c1-24-19-5-3-4-18(14-19)22-12-10-21(11-13-22)15-16-6-8-17(9-7-16)20(23)25-2/h3-9,14H,10-13,15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJTRATXALQVGFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)N2CCN(CC2)CC3=CC=C(C=C3)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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